molecular formula C14H23N5O2S B5597736 5,6,7-trimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

5,6,7-trimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

Cat. No. B5597736
M. Wt: 325.43 g/mol
InChI Key: AEILMOZWIZIRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "5,6,7-trimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide" falls under the category of triazolopyrimidines, a group of chemicals known for a wide range of biological activities. While specific literature directly addressing this compound may not be extensive, research on similar triazolopyrimidines provides a basis for understanding its potential characteristics and uses.

Synthesis Analysis

Triazolopyrimidines, including sulfonamide derivatives, are typically synthesized through reactions involving aminoazoles, aldehydes, and ketones or through the condensation of aminoazoles with sulfonamides. The synthesis pathways often involve multiple steps, including cyclization, sulfonylation, and condensation reactions, to achieve the desired triazolopyrimidine structure (Chernyshev et al., 2007).

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives typically features a triazole ring fused to a pyrimidine ring. The specific substituents at different positions on these rings can significantly affect the compound's properties and activity. The structural analysis is usually supported by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography (Canfora et al., 2010).

Chemical Reactions and Properties

Triazolopyrimidines undergo various chemical reactions, including nucleophilic substitution and addition reactions, which allow for the introduction of different functional groups. These reactions are crucial for the modification and derivatization of the core structure, influencing the compound's chemical properties and biological activity (Albert & Pendergast, 1972).

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidines in biological systems is complex and depends on the specific biological target . They have been found to exhibit a variety of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Safety and Hazards

The safety and hazards associated with [1,2,4]triazolo[1,5-a]pyrimidines depend on their specific structure and properties. Some compounds in this class are used as pharmaceuticals and have been thoroughly tested for safety .

Future Directions

The future research directions for [1,2,4]triazolo[1,5-a]pyrimidines include the development of new synthetic methods, the discovery of new biological activities, and the design of new drug candidates .

properties

IUPAC Name

5,6,7-trimethyl-N,N-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2S/c1-6-8-18(9-7-2)22(20,21)14-16-13-15-11(4)10(3)12(5)19(13)17-14/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEILMOZWIZIRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=NN2C(=C(C(=NC2=N1)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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